
2,2,3-Trifluoro-4,4-dimethylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3-Trifluoro-4,4-dimethylpentanoic acid is a fluorinated organic compound with the molecular formula C7H11F3O2 . This compound is characterized by the presence of three fluorine atoms and two methyl groups attached to a pentanoic acid backbone. The unique structural features of this compound make it an interesting subject for various scientific studies and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the fluorination of 4,4-dimethylpentanoic acid using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactivity of fluorine. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as continuous flow reactors and cryogenic conditions are often employed to manage the exothermic nature of fluorination reactions .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,3-Trifluoro-4,4-dimethylpentanoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Applications De Recherche Scientifique
2,2,3-Trifluoro-4,4-dimethylpentanoic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 2,2,3-Trifluoro-4,4-dimethylpentanoic acid exerts its effects is primarily through its interaction with biological molecules. The fluorine atoms in the compound can form strong hydrogen bonds and interact with enzyme active sites, altering their activity. The compound may also participate in radical reactions, leading to the formation of reactive intermediates that can further interact with cellular components .
Comparaison Avec Des Composés Similaires
- 4,4-Dimethylpentanoic acid
- 4,4,4-Trifluoro-2-phenylbutanoic acid
- 5,5,5-Trifluoro-2,2-dimethylpentanoic acid
Comparison: 2,2,3-Trifluoro-4,4-dimethylpentanoic acid is unique due to the specific positioning of its fluorine atoms and methyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted applications .
Propriétés
Formule moléculaire |
C7H11F3O2 |
|---|---|
Poids moléculaire |
184.16 g/mol |
Nom IUPAC |
2,2,3-trifluoro-4,4-dimethylpentanoic acid |
InChI |
InChI=1S/C7H11F3O2/c1-6(2,3)4(8)7(9,10)5(11)12/h4H,1-3H3,(H,11,12) |
Clé InChI |
FRNMNJFGFFDFLW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(C(C(=O)O)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl N-[1-(4-methoxyphenyl)-3-oxo-2-(propan-2-yl)propyl]carbamate](/img/structure/B13240865.png)

![N-[(2-Chlorophenyl)methyl]-2-methyloxolan-3-amine](/img/structure/B13240909.png)
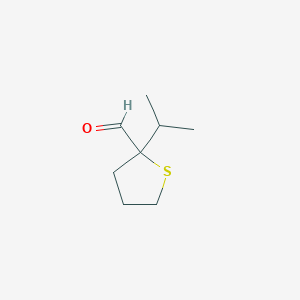
![1-[(2-Bromophenyl)methyl]cyclopropan-1-amine](/img/structure/B13240921.png)
![(Pentan-3-yl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13240926.png)


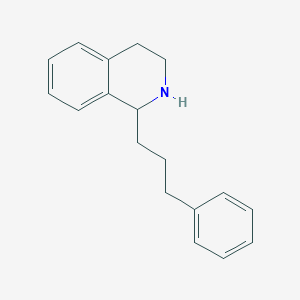
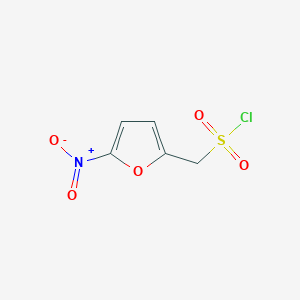
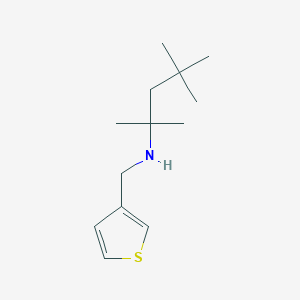
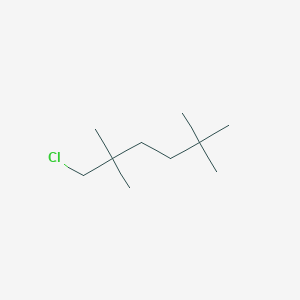
![7-Methyl-2-(propan-2-yl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13240949.png)

